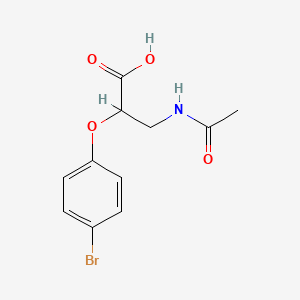

2-(4-bromophenoxy)-3-acetamidopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Bromophenoxy)-3-acetamidopropanoic acid is an organic compound that features a bromophenoxy group attached to a propanoic acid backbone with an acetamido substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-3-acetamidopropanoic acid typically involves the reaction of 4-bromophenol with an appropriate acylating agent to introduce the acetamido group. This is followed by a coupling reaction to attach the propanoic acid moiety. Common reagents used in these reactions include acetic anhydride, bromine, and various catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromophenoxy)-3-acetamidopropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Research indicates that derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) can enhance anti-inflammatory activity. Compounds similar to 2-(4-bromophenoxy)-3-acetamidopropanoic acid have been synthesized and tested for their efficacy in reducing inflammation. In a study involving the synthesis of derivatives connected via amide bonds to amino acids, it was found that these compounds exhibited enhanced inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs .

Role in Modulating Coagulation

The compound has been identified as a potential modulator of the coagulation cascade. It can be utilized to treat thrombotic disorders by inhibiting specific serine protease enzymes involved in blood clotting. This application is particularly relevant for patients at risk of thromboembolic events, where the compound can be administered to reduce clot formation .

Enzyme Inhibition

The mechanism of action for this compound involves the selective inhibition of enzymes such as COX-2, which is responsible for inflammation and pain signaling pathways. The structural modifications made to similar compounds have shown to enhance their lipophilicity and binding affinity to these enzymes, leading to improved therapeutic outcomes .

Molecular Interactions

Molecular docking studies have been conducted to understand how this compound interacts with target proteins. These studies suggest that the compound binds effectively to the active sites of COX-2 while exhibiting less affinity for COX-1, thereby minimizing gastrointestinal side effects commonly associated with NSAIDs .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on NSAID Derivatives | Compounds exhibited 67% reduction in rat paw edema compared to 36% with parent NSAIDs | Suggests enhanced efficacy of derivatives like this compound in treating inflammation |

| Coagulation Modulation Research | Demonstrated effectiveness in reducing thrombotic events through enzyme inhibition | Potential use in therapeutic settings for patients with clotting disorders |

| Molecular Docking Analysis | Showed favorable binding interactions with COX-2 over COX-1 | Supports development of selective anti-inflammatory agents with reduced side effects |

Mecanismo De Acción

The mechanism by which 2-(4-bromophenoxy)-3-acetamidopropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromophenoxyacetic acid: Similar in structure but lacks the acetamido group.

2-(4-Bromophenoxy)acetohydrazide: Contains a hydrazide group instead of the acetamido group.

Uniqueness

2-(4-Bromophenoxy)-3-acetamidopropanoic acid is unique due to the presence of both the bromophenoxy and acetamido groups, which confer specific chemical and biological properties.

Actividad Biológica

2-(4-bromophenoxy)-3-acetamidopropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenoxy group, which is known to enhance biological activity through various mechanisms. Its structure can be represented as follows:

- Chemical Formula: C₁₃H₁₃BrNO₃

- Molecular Weight: Approximately 304.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been proposed:

- Inhibition of Cyclooxygenases (COX): The compound may inhibit COX-1 and COX-2 enzymes, which play critical roles in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory prostaglandins.

- Antimicrobial Activity: The presence of the bromophenoxy moiety is associated with enhanced antimicrobial properties, potentially affecting bacterial cell wall synthesis or function.

Anti-inflammatory Activity

Research indicates that derivatives of similar compounds exhibit significant anti-inflammatory effects. For instance, structural modifications in related non-steroidal anti-inflammatory drugs (NSAIDs) have shown improved efficacy against inflammation models, such as carrageenan-induced edema in rats .

Table 1: Comparison of Anti-inflammatory Activities

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Compounds with similar structural features have demonstrated effectiveness against resistant strains of bacteria, such as MRSA (Methicillin-resistant Staphylococcus aureus).

Table 2: Antimicrobial Efficacy

| Compound | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Tetracycline | 0.5–2.0 μg/mL | |

| Erythromycin | 0.5–2.0 μg/mL | |

| This compound | TBD | TBD |

Case Studies

- In Vivo Studies: In a study examining the anti-inflammatory effects of related compounds, it was found that modifications to the structure could lead to enhanced COX-2 inhibition while minimizing COX-1 inhibition, thereby reducing side effects associated with traditional NSAIDs .

- In Vitro Studies: Molecular docking studies have been conducted to analyze the binding affinity of similar compounds to COX enzymes, indicating that certain structural features significantly enhance their inhibitory potential .

Propiedades

IUPAC Name |

3-acetamido-2-(4-bromophenoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c1-7(14)13-6-10(11(15)16)17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQWLLUIHRCCTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C(=O)O)OC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.